molecular formula C11H12BrNO B7946937 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

Cat. No.: B7946937
M. Wt: 254.12 g/mol
InChI Key: DECFPYDKGZGGPK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a ketone derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked to a 4-bromophenyl group via an ethanone bridge. For instance, ezetimibe (a related azetidin-2-one derivative) is a cholesterol absorption inhibitor . The 4-bromophenyl moiety, common in bioactive molecules, enhances lipophilicity and may influence membrane permeability or receptor binding.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECFPYDKGZGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromobenzoyl chloride+azetidinetriethylamineThis compound\text{4-bromobenzoyl chloride} + \text{azetidine} \xrightarrow{\text{triethylamine}} \text{this compound} 4-bromobenzoyl chloride+azetidinetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group serves as an electrophilic site for substitution reactions.

Key Reactions:

  • Amine Substitution: Reacts with primary/secondary amines (e.g., piperidine, morpholine) under basic conditions to form aryl amine derivatives.

  • Suzuki Coupling: Participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.

Representative Conditions:

Reaction TypeReagents/ConditionsYieldSource
Amine SubstitutionPiperidine, K₂CO₃, DMF, 80°C, 12 h72%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C65%

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening and functionalization reactions.

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis: Reacts with HCl (aq.) to yield γ-chloroamine derivatives.

  • Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form ring-opened tertiary alcohols.

Experimental Data:

ReactionConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 6 hγ-Chloroamine derivative58%
Grignard AdditionMeMgBr, THF, 0°C → RT, 2 hTertiary alcohol81%

Aza-Michael Addition

The secondary amine in the azetidine ring participates in conjugate additions. For example, reaction with acrylonitrile forms β-cyanoethylated derivatives:

text
Reaction: 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone + acrylonitrile → β-cyanoethylated product Conditions: DBU, CH₃CN, 65°C, 4 h Yield: 64% [2]

Ketone Functional Group Reactivity

The ethanone group undergoes typical carbonyl reactions:

Reduction

  • NaBH₄ Reduction: Reduces the ketone to a secondary alcohol.

  • LiAlH₄ Reduction: Yields the corresponding alkane.

Comparison of Reducing Agents:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 1 hSecondary alcohol89%
LiAlH₄THF, reflux, 3 hAlkane76%

Condensation Reactions

  • Forms Schiff bases with primary amines (e.g., aniline) under acidic conditions.

Optimization of Reaction Conditions

Studies highlight the impact of catalysts and bases on reaction efficiency:

Example: Catalyst Screening for Aza-Michael Addition

EntryCatalystSolventTemperatureYieldSource
1DBUCH₃CN65°C64%
2Cs₂CO₃CH₃CN65°C52%
3K₃PO₄CH₃CN65°C48%

Stability and Side Reactions

  • Thermal Degradation: Decomposes above 200°C, forming bromobenzene and azetidine fragments.

  • Oxidative Side Reactions: Prolonged exposure to KMnO₄ oxidizes the azetidine ring to a lactam (observed in related compounds) .

Comparative Reactivity with Analogues

CompoundBromophenyl ReactivityAzetidine Ring StabilityKetone Reactivity
1-(Azetidin-1-yl)-2-phenylethanoneLow (no Br)ModerateHigh
1-(Piperidin-1-yl)-2-(4-bromophenyl)ethanoneHighHigh (6-membered ring)High

Scientific Research Applications

Activity Against Bacterial and Fungal Strains

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has shown promising antimicrobial properties. In a study evaluating various azetidinone derivatives, compounds containing the azetidine moiety exhibited significant antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using broth dilution methods, revealing that certain derivatives had MIC values comparable to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
9eB. subtilis32Aspergillus niger64
9gS. aureus16Candida albicans32
9aP. aeruginosa64Trichophyton rubrum128

Cytotoxicity Against Cancer Cell Lines

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, notably the MCF-7 breast cancer cell line. In vitro assays demonstrated that certain derivatives achieved high percentages of cell inhibition, suggesting their potential as anticancer agents .

Table 2: Cytotoxicity of Azetidinone Derivatives on MCF-7 Cell Line

CompoundConcentration (µM)% Inhibition
AZ-50.193.28
AZ-100.590.56
AZ-141.089.84
AZ-192.094.76

Case Study: Antimicrobial Efficacy

In a systematic evaluation of various azetidinone derivatives, researchers synthesized multiple compounds and tested them against a panel of bacterial and fungal strains. The study identified lead compounds with remarkable antimicrobial activity, leading to further investigations into their structure-activity relationships (SAR). The findings underscored the importance of specific functional groups in enhancing biological activity .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of azetidinone derivatives against MCF-7 cells. Researchers utilized MTT assays to quantify cell viability and established that certain modifications to the azetidine structure significantly improved cytotoxicity. This work not only highlighted the therapeutic potential of these compounds but also provided insights into their pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone with structurally analogous ethanone derivatives, focusing on substituents, synthesis, and properties:

Compound Name Key Substituents Synthesis Method Yield Melting Point Reported Bioactivity References
This compound Azetidine, 4-bromophenyl Hypothetical: Likely via nucleophilic substitution of azetidine on bromoethanone. N/A N/A Inferred potential for bioactivity.
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone Phenylsulfonyl, 4-bromophenyl Reflux of ketoximes with sulfonyl reagents. 76–92% Not reported Anticancer candidates.
1-(4-Bromophenyl)-2-(4-(4-bromophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone Pyrazole-imidazole, 4-bromophenyl Multi-step heterocycle assembly; poor yield noted. Low Not reported N/A
1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone Tetrazole-thioether, 4-ethoxyphenyl Thioether coupling under basic conditions. Not reported Not reported N/A
1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone Dibromobenzimidazole, 4-bromophenyl Alkaline cyclization of phenacyl chloride derivatives; X-ray confirmed. Not reported Not reported Cytotoxic activity (CCDC 2171992).
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Piperazine-sulfonyl, tetrazole-thioether Nucleophilic substitution on piperazine-sulfonyl scaffolds. High 154–156°C Antiproliferative activity.

Key Observations:

Substituent Effects on Reactivity and Yield: Halogenated derivatives (e.g., 4-bromophenyl) often exhibit reduced reactivity compared to electron-rich substituents. For example, halogenated ketoximes yielded 76–80% in sulfonylation reactions , whereas non-halogenated analogs achieved up to 92% . Bulky heterocycles (e.g., tetrazole-thioether in ) or multi-step syntheses (e.g., pyrazole-imidazole in ) resulted in lower yields due to steric or mechanistic complexity.

Structural and Functional Comparisons: Azetidine vs. Piperazine/Sulfonyl Groups: The azetidine ring introduces conformational strain (four-membered ring) compared to the flexible piperazine or planar sulfonyl groups. This strain may enhance target binding specificity but reduce synthetic accessibility.

Biological Activity Trends :

  • Sulfonyl and piperazine derivatives (e.g., ) demonstrated antiproliferative activity, suggesting that electron-withdrawing groups enhance cytotoxicity.
  • Dibromobenzimidazole derivatives (e.g., ) showed cytotoxic activity, likely due to halogen-mediated DNA intercalation or enzyme inhibition.

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For instance, piperazine-sulfonyl derivatives (154–156°C, ) exhibited higher melting points than less polar analogs.

Research Implications and Gaps

  • Comparative Analysis : Further studies should explore substituent effects on solubility, bioavailability, and target engagement to refine structure-activity relationships.

Biological Activity

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a compound characterized by its unique azetidine ring and a bromophenyl group, which contribute to its potential biological activities. The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol, and it is identified by the CAS number 1387381-12-5. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.

Structural Features

The structural components of this compound play a vital role in its biological activity:

  • Azetidine Ring : This four-membered ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Bromophenyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells (MCF-7). For instance, several synthesized derivatives demonstrated cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) compared to standard drugs like doxorubicin .

Table 1: Cytotoxic Effects of Azetidine Derivatives on MCF-7 Cells

CompoundConcentration (μM)% Inhibition
AZ-50.193.28%
AZ-90.590.56%
AZ-10193.14%
AZ-14289.84%
AZ-190.594.76%

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) such as bromine at specific positions enhances antibacterial activity .

Table 2: Antimicrobial Activity of Azetidine Derivatives

CompoundTarget BacteriaActivity
AZ-5E. coliModerate
AZ-10S. aureusHigh
AZ-19P. mirabilisSignificant

Antioxidant Activity

The antioxidant properties of azetidine derivatives have also been investigated, revealing their potential to scavenge free radicals and mitigate oxidative stress in biological systems . The introduction of hydroxyl or methoxy groups has been linked to enhanced antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the azetidine ring significantly affect the biological activities of these compounds. The presence of halogens (e.g., Cl, Br) at para positions has been correlated with increased anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:

  • Study on MCF-7 Cells : A series of azetidine derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments .
  • Antimicrobial Testing : Various azetidine derivatives were tested against common pathogens using disc diffusion methods, revealing promising results against resistant strains .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that certain derivatives possess strong antioxidant properties .

Q & A

Q. Q1. What are the common synthetic routes for 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone, and what challenges arise in optimizing reaction yields?

A1. The synthesis typically involves coupling reactions between azetidine derivatives and 4-bromophenylacetyl precursors. A key step is the formation of the azetidine-ethanone bond, which may require nucleophilic substitution under basic conditions (e.g., NaH in THF) or transition-metal catalysis. Challenges include:

  • Byproduct formation : Competing reactions, such as over-alkylation or ring-opening of the azetidine moiety, necessitate precise stoichiometric control .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency but may complicate purification due to high boiling points .
  • Yield optimization : Yields often range from 40–65%, requiring iterative adjustments to temperature (e.g., 60–80°C) and catalyst loading (e.g., 5–10 mol% Pd) .

Q. Q2. How is the purity and structural integrity of this compound validated in early-stage research?

A2. Characterization employs a multi-technique approach:

  • Chromatography : HPLC or GC-MS to assess purity (>95% threshold for pharmacological studies) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms azetidine ring integrity (δ 3.5–4.0 ppm for N-CH₂ protons) and 4-bromophenyl substitution (δ 7.4–7.6 ppm aromatic protons) .
    • IR : Ketone C=O stretch at ~1700 cm⁻¹ and azetidine C-N vibrations at ~1200 cm⁻¹ .
  • Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₂BrNO; MW 260.12 g/mol) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?

A3. Structural elucidation via X-ray diffraction (using SHELX software) clarifies stereoelectronic effects influencing bioactivity :

  • Case study : A 2024 study found that derivatives with axial bromine substitution exhibited 3x higher kinase inhibition than equatorial analogs. Crystallographic data revealed steric clashes in the equatorial form, reducing target binding .
  • Methodological steps :
    • Grow single crystals via slow evaporation (solvent: chloroform/hexane).
    • Refine structures using SHELXL (R-factor < 0.05).
    • Overlay bioactive conformations with molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .

Q. Q4. What experimental strategies address contradictory data in the compound’s metabolic stability assays?

A4. Discrepancies arise from assay conditions (e.g., liver microsome sources, incubation times). Mitigation strategies include:

  • Standardized protocols : Use pooled human liver microsomes (HLMs) with NADPH cofactor and control for pH (7.4) and temperature (37°C) .
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or debrominated products) .
  • Cross-species validation : Compare rodent vs. human microsomes to identify species-specific metabolic pathways .

Q. Q5. How can computational modeling guide the design of this compound analogs with improved selectivity?

A5.

  • QSAR modeling : Train models on datasets of IC₅₀ values against off-target receptors (e.g., GPCRs) to predict selectivity .
  • Docking simulations : Prioritize analogs with hydrogen-bonding interactions to conserved residues (e.g., azetidine N→His387 in kinase targets) .
  • ADMET prediction : Use SwissADME or pkCSM to filter candidates with favorable permeability (LogP 2–3) and low CYP inhibition .

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